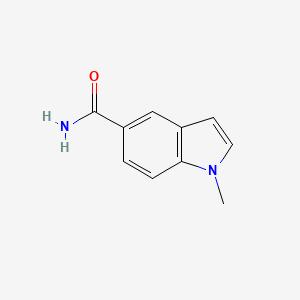

1-Methyl-1H-indole-5-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

1-methylindole-5-carboxamide |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13) |

InChI-Schlüssel |

LXQCEPCLSUDYLW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)N |

Herkunft des Produkts |

United States |

Molecular weight and formula of 1-Methyl-1H-indole-5-carboxamide

The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of 1-Methyl-1H-indole-5-carboxamide , a critical scaffold in medicinal chemistry.

Content Type: Technical Monograph & Synthetic Guide Subject: 1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0)[1][2][3][4][5]

Executive Summary

1-Methyl-1H-indole-5-carboxamide is a privileged bicyclic heteroaromatic scaffold utilized extensively in the development of small-molecule therapeutics. Structurally, it consists of an indole core methylated at the N1 position and functionalized with a primary carboxamide at the C5 position. This specific substitution pattern renders it a potent hydrogen bond donor/acceptor motif, critical for binding affinity in PARP (Poly (ADP-ribose) polymerase) inhibitors (e.g., Veliparib analogs) and Haspin kinase inhibitors.

Unlike its non-methylated parent (indole-5-carboxamide), the N1-methyl group eliminates the acidity of the indole N-H, improving lipophilicity (LogP) and metabolic stability, while directing hydrogen bonding interactions exclusively through the C5-amide moiety.

Chemical Identity & Physicochemical Profiling[7]

The following data establishes the baseline identity for the compound. Researchers should verify commercial batches against these calculated values.

| Property | Specification |

| IUPAC Name | 1-Methyl-1H-indole-5-carboxamide |

| Common Name | 1-Methylindole-5-carboxamide |

| CAS Registry Number | 155868-67-0 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Exact Mass | 174.0793 |

| SMILES | CN1C=CC2=C1C=CC(=C2)C(N)=O |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| pKa (Calculated) | ~15.5 (Amide N-H deprotonation) |

Synthetic Architecture & Process Chemistry

Retrosynthetic Logic

Direct methylation of 1H-indole-5-carboxamide is not recommended due to competing alkylation at the primary amide nitrogen, which yields difficult-to-separate mixtures of N1-methyl (desired) and N-amide-methyl (impurity) products.

The scientifically robust route utilizes a stepwise protection-activation strategy , starting from methyl indole-5-carboxylate. This ensures regiospecific methylation at the indole nitrogen prior to amide formation.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the optimized synthetic pathway.

Figure 1: Regioselective synthetic route avoiding amide alkylation by installing the methyl group on the ester precursor.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate

-

Reagents: Methyl indole-5-carboxylate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.5 eq), DMF (anhydrous).

-

Protocol:

-

Dissolve methyl indole-5-carboxylate in anhydrous DMF at 0°C under N₂.

-

Add NaH portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases).

-

Add Iodomethane dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice water. Filter the precipitate.

-

Yield: Typically >90%.

-

Step 2: Saponification to Carboxylic Acid

-

Reagents: Methyl 1-methylindole-5-carboxylate, LiOH (3.0 eq), THF/Water (3:1).

-

Protocol:

-

Suspend intermediate in THF/Water. Add LiOH.

-

Heat to 60°C for 4 hours.

-

Workup: Acidify with 1M HCl to pH 2. The carboxylic acid (CAS 186129-25-9) will precipitate. Filter and dry.

-

Step 3: Amidation (The Critical Step)

-

Reagents: 1-Methylindole-5-carboxylic acid (1.0 eq), CDI (1,1'-Carbonyldiimidazole, 1.2 eq), Ammonium Hydroxide (28%) or NH₄Cl/DIPEA.

-

Protocol:

-

Dissolve the acid in anhydrous DMF.

-

Add CDI and stir at RT for 1 hour (activation to acyl imidazole).

-

Add aqueous NH₄OH (5.0 eq) or solid NH₄Cl (3.0 eq) with DIPEA (3.0 eq).

-

Stir for 12 hours.

-

Purification: Dilute with water. The target amide usually precipitates. If not, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

-

Analytical Validation Framework

To ensure scientific integrity, the synthesized compound must be validated to rule out the N-methyl amide isomer (N-methyl-1H-indole-5-carboxamide).

NMR Characterization Criteria

The 1H NMR spectrum (DMSO-d₆) is the definitive tool for structural confirmation.

| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Value |

| Indole N-CH₃ | 3.80 - 3.85 ppm | Singlet (3H) | Confirms N1-methylation. |

| Amide -NH₂ | 7.0 - 8.0 ppm | Broad Singlets (2H) | Critical: Two distinct broad peaks (or one broad 2H peak) indicate a primary amide (-CONH₂). |

| Indole C2-H / C3-H | 6.5 - 7.4 ppm | Doublets | Characteristic heteroaromatic pattern. |

| Indole C4/C6/C7-H | 7.3 - 8.3 ppm | Multiplets | Aromatic region. |

Differentiation Note: If the product were the amide-methylated isomer, you would observe a doublet at ~2.8 ppm (coupling to NH) and a broad quartet for the NH proton, rather than the broad singlets of the NH₂ group.

Analytical Decision Tree

Figure 2: NMR logic flow for distinguishing the target primary amide from common methylated impurities.

Pharmaceutical Applications

Drug Discovery Context

-

PARP Inhibitors: The 5-carboxamide indole motif mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. Methylation at N1 prevents non-specific hydrogen bonding within the enzyme pocket, often increasing selectivity.

-

Kinase Inhibition: This scaffold is cited in the development of Haspin kinase inhibitors (e.g., for cancer therapy), where the planar indole ring intercalates into the ATP-binding pocket.

-

SIRT1 Activators: Indole-5-carboxamides have been explored as activators of Sirtuin 1, a target for metabolic and aging-related diseases.

Storage & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid state. Solutions in DMSO/MeOH should be used within 24 hours to prevent slow hydrolysis or oxidation.

References

-

BLD Pharm. (2025). Product Datasheet: 1-Methyl-1H-indole-5-carboxamide (CAS 155868-67-0).[1][2][3][4] Retrieved from

-

CoreyChem. (2025). 1-Methyl-1H-indole-5-carboxylic acid: Applications in Drug Discovery. Retrieved from

-

VulcanChem. (2025). Synthesis Strategies for Indole-5-carboxamide Derivatives. Retrieved from

-

GuideChem. (2025). Chemical Properties of 1-Methyl-1H-indole-5-carboxamide. Retrieved from

-

National Institutes of Health (NIH). (2024). Indole-Based Compounds as Selective Haspin Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Therapeutic Potential of 1-Methyl-1H-indole-5-carboxamide Derivatives: A Technical Guide to Selective Kinase Inhibition

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the indole scaffold has long been recognized as a privileged chemical structure. Recently, 1-Methyl-1H-indole-5-carboxamide and its highly functionalized derivatives have emerged as potent, multi-target modulators with significant therapeutic potential. As a Senior Application Scientist overseeing early-stage drug discovery, I have observed that the true value of this scaffold lies in its synthetic tractability and its remarkable affinity for the ATP-binding pockets of emerging kinases.

Most notably, recent drug discovery campaigns have identified 1-Methyl-1H-indole-5-carboxamide derivatives as highly selective inhibitors of Haspin kinase —a divergent kinase critical for mitotic progression in tumor cells [1]. Beyond Haspin, this versatile core has also demonstrated efficacy in modulating Heat Shock Transcription Factor 1 (HSF1) [2] and Histone Deacetylase 3 (HDAC3) [3]. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, Structure-Activity Relationship (SAR), and the validated experimental workflows required to evaluate these derivatives in a preclinical setting.

Mechanistic Rationale: Haspin Kinase & Mitotic Regulation

Haspin is an atypical serine/threonine kinase that plays an indispensable role during mitosis. It is responsible for phosphorylating Histone H3 at Threonine 3 (H3T3ph), a biochemical event that directly recruits the Chromosomal Passenger Complex (CPC)—including Aurora B kinase—to the centromeres. This recruitment is an absolute requirement for proper chromosomal alignment and segregation.

Tumor cells, characterized by uncontrolled proliferation, are highly dependent on Haspin for successful mitotic division. By deploying 1-Methyl-1H-indole-5-carboxamide derivatives to competitively bind the ATP-binding site of Haspin, we can effectively block H3T3 phosphorylation. The causality here is direct: without Aurora B recruitment, the spindle assembly checkpoint is triggered, leading to catastrophic mitotic arrest and subsequent apoptosis of the malignant cells [1].

Figure 1: Mechanism of action for Haspin kinase inhibition leading to mitotic arrest.

Structure-Activity Relationship (SAR) & Chemical Optimization

The baseline scaffold, 1-Methyl-1H-indole-5-carboxamide, provides a rigid, planar aromatic system that fits optimally within the narrow hydrophobic cleft of the kinase hinge region. Optimization of this core typically involves:

-

N-Methylation: The methyl group at position 1 prevents unfavorable hydrogen bonding with solvent molecules, driving the molecule deeper into the hydrophobic pocket.

-

C-3 Functionalization: Utilizing Mannich reactions to introduce basic amine side chains at position 3 significantly enhances solubility and allows for critical electrostatic interactions with the solvent-exposed regions of the kinase [1].

-

Position 5 Amidation: The carboxamide group acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone residues of the kinase hinge region.

Quantitative Data: Kinase Inhibition Profiling

The table below summarizes the in vitro inhibitory potency of key indole-based derivatives against Haspin kinase. The transition from the multi-target hit (INDO 11M) to highly optimized derivatives (Compounds 47 and 60) demonstrates the success of rational SAR design [1].

| Compound ID | Structural Modification Highlight | Target Kinase | IC₅₀ Value (nM) | Cellular Phenotype |

| INDO 11M | Parent multi-target indole hit | Haspin / Kinome | 5.7 ± 0.7 | Broad cytotoxicity |

| Compound 47 | Optimized C-3 basic side chain | Haspin (Selective) | < 10.0 | Mitotic arrest |

| Compound 60 | Sterically hindered 5-carboxamide | Haspin (Selective) | < 10.0 | Synergistic with Paclitaxel |

| CHR-6494 | Standard Reference Inhibitor | Haspin | ~ 2.0 | Reference control |

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating system. As an Application Scientist, I mandate the following protocols to bridge biochemical affinity with functional cellular efficacy.

FRET-Based Kinase Inhibition Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) is selected over traditional radiometric ³³P-ATP assays. FRET eliminates radioactive waste and allows for real-time kinetic monitoring of the phosphorylation event, which is critical for identifying slow-binding inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing recombinant human Haspin kinase (2 nM final concentration) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dispensing: Serially dilute 1-Methyl-1H-indole-5-carboxamide derivatives in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 50 nL of compound into a 384-well low-volume proxiplate.

-

Pre-incubation: Add 2.5 µL of the Haspin master mix to the compounds. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step allows the compound to achieve binding equilibrium before the substrate introduces competitive pressure.

-

Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (ATP at Kₘ apparent, and a FRET-labeled Histone H3 peptide substrate).

-

Detection: Incubate for 60 minutes. Add 5 µL of a development solution containing a site-specific protease that cleaves only the unphosphorylated peptide (disrupting the FRET signal).

-

Quantification: Read the plate on a multi-mode microplate reader (e.g., EnVision) at Ex 340 nm / Em 495 nm & 520 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Figure 2: High-throughput FRET-based kinase assay workflow.

3D Cellular Phenotypic Screening & Synergistic Profiling

Rationale: While 2D cell cultures are standard, they fail to recapitulate the hypoxic core and extracellular matrix barriers present in solid tumors, often leading to artificially inflated drug efficacy. Evaluating these derivatives in 3D spheroids provides a highly predictive model for in vivo tumor penetration and efficacy.

Step-by-Step Methodology:

-

Spheroid Formation: Seed HCT-116 (colorectal carcinoma) cells at 500 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

-

Drug Treatment: Treat spheroids with varying concentrations of Compound 60 alone, and in combination with Paclitaxel (a microtubule stabilizer). Causality: Haspin inhibition weakens centromeric cohesion; combining this with Paclitaxel's spindle disruption creates a synthetic lethal phenotype [1].

-

Monitoring: Monitor spheroid growth kinetics over 7 days using brightfield imaging (e.g., IncuCyte).

-

Viability Assessment: On day 7, lyse the spheroids using CellTiter-Glo 3D to measure intracellular ATP levels as a direct correlate of cell viability. Calculate the Combination Index (CI) to quantify synergy.

Pleiotropic Potential: HSF1 and HDAC3 Modulation

While Haspin kinase remains a primary target, the 1-Methyl-1H-indole-5-carboxamide scaffold exhibits remarkable pleiotropy.

-

HSF1 Inhibition: Derivatives of this core have been patented as inhibitors of Heat Shock Transcription Factor 1 (HSF1) [2]. By downregulating HSF1, these compounds prevent the transcription of heat shock proteins (HSPs) that tumors rely on to survive proteotoxic stress.

-

HDAC3 Inhibition: Certain extended derivatives have shown selective inhibition of Histone Deacetylase 3 (HDAC3) [3]. When combined with immunotherapy agents (like anti-PD-1 antibodies), HDAC3 inhibition upregulates MHC class II expression, effectively unmasking the tumor to the immune system.

Future Perspectives & Clinical Translation

The therapeutic potential of 1-Methyl-1H-indole-5-carboxamide derivatives is vast. The transition from bench to bedside will require rigorous ADME/Tox profiling to ensure that the high in vitro potency translates to acceptable in vivo pharmacokinetics. Future drug development campaigns should focus on:

-

Crystallographic Studies: Co-crystallization of lead derivatives with Haspin to map exact hydrogen-bonding networks.

-

In Vivo Efficacy: Xenograft models to validate the synergistic effects of these derivatives with taxanes (e.g., Paclitaxel) in solid tumors.

-

Biomarker Development: Utilizing H3T3 phosphorylation levels in patient biopsies as a direct pharmacodynamic biomarker to measure target engagement during Phase I clinical trials.

References

-

Vestuto, V., et al. (2024). "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

- "Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1." US Patent US9701664B2.

- "Combination of a selective histone deacetylase 3 (hdac3) inhibitor and an immunotherapy agent for the treatment of cancer." US Patent US20210177781A9.

The Privileged Scaffold: 1-Methyl-1H-indole-5-carboxamide in Drug Discovery

Topic: Role of 1-Methyl-1H-indole-5-carboxamide in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 1-Methyl-1H-indole-5-carboxamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its specific substitution pattern, this core combines the lipophilic, metabolic stability of the N-methyl group with the directional hydrogen-bonding capability of the 5-carboxamide moiety.

This guide analyzes the technical role of this scaffold, moving beyond basic structural description to explore its utility in designing inhibitors for Monoamine Oxidase B (MAO-B) , Haspin Kinase , and Cdc7 Kinase . It provides validated synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights for researchers optimizing this moiety.

Chemical Profile & Pharmacophore Analysis

The efficacy of 1-Methyl-1H-indole-5-carboxamide stems from its ability to balance physicochemical properties with specific molecular recognition features.

Structural Architecture

-

Indole Core: An electron-rich, aromatic bicyclic system that engages in

- -

N1-Methyl Group:

-

Metabolic Blockade: Caps the indole nitrogen, preventing Phase II glucuronidation and reducing susceptibility to oxidative metabolism.

-

Conformational Constraint: Sterically precludes hydrogen bonding at the N1 position, forcing the molecule to rely on the C5-substituent for polar interactions.

-

Lipophilicity: Increases

, enhancing membrane permeability compared to the unsubstituted indole.

-

-

C5-Carboxamide:

-

H-Bond Donor/Acceptor: The amide carbonyl serves as an acceptor, while the NH group (in secondary amides) serves as a donor.

-

Vector: The 5-position projects substituents into solvent-exposed regions or specific specificity pockets (e.g., the "selectivity cavity" in MAO-B).

-

Physicochemical Data (Calculated)

| Property | Value (Approx.) | Significance |

| Formula | Fragment-like | |

| MW | 174.20 g/mol | High Ligand Efficiency (LE) potential |

| cLogP | ~1.2 - 1.5 | Optimal for CNS penetration |

| TPSA | ~43 | Good oral bioavailability (<140 |

| H-Bond Donors | 1 (Primary) | Key for backbone interactions |

Synthetic Accessibility & Protocols

The synthesis of 1-Methyl-1H-indole-5-carboxamide derivatives typically follows a modular approach, allowing for late-stage diversification of the amide nitrogen.

Validated Synthetic Workflow

The most robust route proceeds via the methylation of indole-5-carboxylic acid followed by amidation.

Protocol A: N-Methylation

-

Reagents: Indole-5-carboxylic acid, Iodomethane (MeI) or Dimethyl sulfate (DMS),

or -

Solvent: DMF or Acetone.

-

Conditions:

-

Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

-

Add

(60% dispersion, 2.2 eq) at 0°C under -

Add MeI (2.5 eq) dropwise.

-

Warm to RT and stir for 4–12 h.

-

Critical Step: This reaction methylates both the Indole-N and the Carboxyl-O (forming the methyl ester).

-

Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/H2O (3:1) to yield 1-methyl-1H-indole-5-carboxylic acid .

-

Protocol B: Amide Coupling (General)

-

Reagents: 1-Methyl-1H-indole-5-carboxylic acid, Amine (

), HATU, DIPEA. -

Solvent: DMF or DCM.

-

Procedure:

-

Combine acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 10 min to activate.

-

Add amine (1.1 eq). Stir at RT for 2–16 h.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Visualization of Synthetic Logic

Medicinal Chemistry Utility: Case Studies

Monoamine Oxidase B (MAO-B) Inhibition

The 1-methyl-1H-indole-5-carboxamide scaffold is a bioisostere of the indazole-5-carboxamide core found in potent MAO-B inhibitors like PSB-1491 .[2]

-

Mechanism: The indole core occupies the entrance cavity of the MAO-B active site. The 5-carboxamide linker orients the N-substituent (often a halogenated phenyl ring) toward the FAD cofactor.

-

Selectivity: The 1-methyl group is critical. While unsubstituted indoles can bind MAO-A, the steric bulk of the N-methyl group often clashes with the narrower substrate channel of MAO-A, enhancing MAO-B selectivity (>5000-fold in optimized analogs).

-

Key Reference: J. Med. Chem. 2014, 57, 12, 5419–5434.

Kinase Inhibition (Haspin & Cdc7)

In kinase drug discovery, the carboxamide group frequently acts as a "hinge binder," forming hydrogen bonds with the backbone of the kinase hinge region.

-

Haspin Kinase: Derivatives such as INDO-11M utilize the indole-5-carboxamide core. The amide NH acts as a donor to the backbone carbonyl of the hinge residue, while the carbonyl accepts a hydrogen bond.

-

Design Strategy: The 1-methyl group projects into the solvent or a hydrophobic pocket (depending on binding mode), preventing the "flip" of the molecule and locking the active conformation.

Bioisosterism & SAR Logic

The scaffold serves as a robust replacement for:

-

Benzamides: Indole provides a larger hydrophobic surface area than phenyl, increasing Van der Waals contacts.

-

Indazoles: While indazoles (2 N atoms) are more polar, the indole (1 N atom) is more lipophilic, which is advantageous for blood-brain barrier (BBB) penetration in CNS targets.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of N-(4-chlorophenyl)-1-methyl-1H-indole-5-carboxamide

Target: MAO-B Inhibitor Analog

-

Activation: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-indole-5-carboxylic acid (175 mg, 1.0 mmol) in DMF (5 mL). Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir at RT for 15 min. Checkpoint: Solution should turn slightly yellow.

-

Coupling: Add 4-chloroaniline (140 mg, 1.1 mmol). Stir at RT for 12 h.

-

Quench: Pour into ice-water (50 mL). The product should precipitate.[3]

-

Isolation: Filter the solid. Wash with water (

mL) and cold ether ( -

Validation:

-

TLC: (Hexane:EtOAc 1:1)

~ 0.6. -

1H NMR (DMSO-d6): Look for Indole N-Me singlet at

~3.8 ppm; Amide NH singlet at

-

SAR Decision Tree

References

-

Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors. Journal of Medicinal Chemistry. (2014).[2] Identifies the scaffold as a potent MAO-B inhibitor (PSB series).

-

Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective BTK Inhibitors. Journal of Medicinal Chemistry. (2021).[4] Discusses the carboxamide motif as a hinge binder in kinases.

-

A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry. (2024). Details the use of 1-methyl-1H-indole-5-carboxamide in Haspin kinase inhibition.

-

1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9). Chemical properties and intermediate utility.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole-5-Carboxamide Pharmacophore in Modern Drug Discovery: A Technical Guide

Executive Summary

The indole-5-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. Characterized by a rigid, planar bicyclic aromatic system paired with a highly directional hydrogen-bond donor/acceptor moiety at the C5 position, this structural motif allows for precise geometric orientation within tight enzymatic and receptor binding pockets. This technical guide explores the structure-activity relationships (SAR), polypharmacology, and self-validating experimental workflows essential for evaluating indole-5-carboxamide analogs.

Target-Specific Structure-Activity Relationships (SAR) & Mechanistic Insights

Subnanomolar MAO-B Inhibition for Neurodegeneration

Selective inhibition of Monoamine Oxidase B (MAO-B) is a validated clinical strategy for managing Parkinson's and Alzheimer's diseases. Recent optimizations have identified indole-5-carboxamides as subnanomolar, reversible inhibitors of human MAO-B[1]. For instance, the derivative N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010 / PSB-1410) exhibits an extraordinary IC50 of 0.227 nM and a >5700-fold selectivity over the MAO-A isoform[1].

Causality in Binding: Docking simulations and crystallographic models reveal that the indole-5-carboxamide core occupies the same substrate cavity as the reference ligand safinamide[2]. The non-covalent nature of this interaction is critical; it avoids the irreversible covalent modification of the FAD cofactor, thereby mitigating the risk of long-term enzyme inactivation and the dangerous "cheese effect" (hypertensive crisis) associated with older, irreversible MAO inhibitors[2].

Allosteric Modulation of HCV NS5B Polymerase

In antiviral drug development, the indole-5-carboxamide scaffold has been successfully utilized to target the Thumb Pocket I of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[3]. Replacing earlier benzimidazole cores with the more lipophilic indole-5-carboxamide resulted in profound improvements in cell-based subgenomic replicon potencies[3].

Causality in SAR: The introduction of the indole ring reduces unfavorable solvation penalties associated with highly polar precursors[3]. Furthermore, incorporating a basic nitrogen atom in the central amino acid linker (e.g., in the piperidine analog (S)-8) optimizes the balance between solvent exposure and target affinity, driving the replicon EC50 down to 20–25 nM while maintaining excellent Caco-2 permeability[3].

Kinase Inhibition: p38α MAPK and Haspin

The scaffold's ability to act as an ATP-competitive hinge-binder is exemplified by SD-169, an isozyme-selective p38α MAP kinase inhibitor (IC50 = 3.2 nM)[4]. By occupying the ATP-binding pocket, SD-169 prevents the phosphorylation cascades responsible for autoimmune responses, successfully preventing type 1 diabetes in prediabetic NOD mouse models[4]. Additionally, substituted indole-5-carboxamides have been developed as selective inhibitors of Haspin kinase, demonstrating synergistic anticancer activity when combined with paclitaxel in 3D cellular models[5].

5-HT7 Receptor Agonism

Beyond enzymes, the scaffold modulates G-protein coupled receptors (GPCRs). Derivatives such as 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides serve as low-basicity 5-HT7 receptor agonists[6]. These compounds (e.g., AH-494) offer high selectivity over the 5-HT1A receptor and act as powerful pharmacological tools for reversing MK-801-induced cognitive disruption in vivo[6].

Quantitative Pharmacological Data

The following table summarizes the quantitative metrics of key indole-5-carboxamide derivatives across diverse therapeutic targets:

| Compound Identifier | Primary Target | Therapeutic Area | Potency (IC50 / EC50) | Key Selectivity / Notes |

| NTZ-1010 (PSB-1410) | MAO-B Enzyme | Neurodegeneration | IC50 = 0.227 nM | >5700-fold selective vs MAO-A[1] |

| Analog (S)-8 | HCV NS5B Polymerase | Antiviral (HCV) | EC50 = 20–25 nM | Thumb Pocket I allosteric binder[3] |

| SD-169 | p38α MAP Kinase | Autoimmune / Diabetes | IC50 = 3.2 nM | >38-fold selective vs p38β[4] |

| AH-494 (Compound 7) | 5-HT7 Receptor | Psychiatric / CNS | Agonist (In vivo active) | High selectivity over 5-HT1A[6] |

| Compound 47 / 60 | Haspin Kinase | Oncology | FRET validated | Synergistic with paclitaxel[5] |

Systems Pharmacology & Interaction Networks

Fig 1. Polypharmacological network and binding mechanisms of indole-5-carboxamide analogs.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to design assays where the chemical physics of the readout inherently validates the biological event. The following protocols ensure high-fidelity data generation.

High-Fidelity Fluorimetric MAO-B Inhibition Assay

This protocol measures the reversible inhibition of recombinant human MAO-B using kynuramine as a fluorogenic substrate.

Fig 2. Self-validating fluorimetric workflow for evaluating MAO-B inhibition kinetics.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme and the indole-5-carboxamide test compounds (in DMSO, maintaining final assay concentration <1% to prevent solvent-induced denaturation).

-

Equilibration (Pre-incubation): Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.

-

Causality: This step is critical for reversible inhibitors to reach thermodynamic binding equilibrium within the active site prior to substrate competition.

-

-

Reaction Initiation: Add kynuramine (substrate) to a final concentration of 50 µM. Incubate for exactly 20 minutes at 37°C.

-

Self-Validating Termination: Add 2N NaOH to stop the reaction.

-

Causality: NaOH serves a dual, self-validating purpose. First, the extreme alkaline shift instantly denatures the MAO-B enzyme, halting kinetics precisely at 20 minutes. Second, kynuramine is deaminated by MAO-B to form 4-hydroxyquinoline. In alkaline conditions (pH > 10), 4-hydroxyquinoline undergoes an ionization shift that exponentially increases its quantum yield, eliminating background noise.

-

-

Fluorimetric Detection: Read fluorescence at Ex: 310 nm / Em: 400 nm. Calculate IC50 using non-linear regression.

Cell-Based HCV Subgenomic Replicon Assay

To evaluate antiviral efficacy without the biosafety risks of infectious virions, a subgenomic replicon system is utilized[3].

Step-by-Step Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (engineered to express a luciferase reporter) in 96-well plates at 5,000 cells/well.

-

Compound Treatment: Add serial dilutions of the indole-5-carboxamide analogs. Incubate for 72 hours at 37°C, 5% CO2.

-

Dual-Readout Validation:

-

Efficacy Readout: Lyse cells and add luciferin substrate. Measure luminescence.

-

Causality: The subgenomic replicon isolates the RNA replication machinery (NS3-NS5B). Luminescence directly correlates with intracellular replicon RNA levels, thereby isolating true polymerase inhibition from viral entry or assembly artifacts.

-

-

Cytotoxicity Counter-Screen: In a parallel plate, perform an MTT assay.

-

Causality: This is a mandatory self-validating control. A drop in luminescence could be caused by target-specific NS5B inhibition or non-specific compound toxicity killing the host cells. Normalizing the EC50 against the CC50 (cytotoxic concentration) ensures the observed antiviral activity is genuine.

-

-

Conclusion

The indole-5-carboxamide moiety is far more than a structural placeholder; it is a dynamic, tunable pharmacophore capable of executing precise molecular interventions across virology, oncology, neurology, and immunology. By understanding the causality behind its geometric binding preferences and employing rigorous, self-validating assay protocols, drug development professionals can leverage this scaffold to unlock novel therapeutic frontiers.

References

- PubMed (NIH) - Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.

- McGill University - Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons.

- Sigma-Aldrich - p38 MAP Kinase Inhibitor VII, SD-169.

- ResearchGate - Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor.

- PMC (NIH) - A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.

- RSC Publishing - Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists.

Sources

- 1. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. p38 MAP Kinase Inhibitor VII, SD-169 [sigmaaldrich.com]

- 5. A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Bioactivity and Pharmacological Utility of 1-Methyl-1H-indole-5-carboxamide

[1]

Executive Summary: The Privileged Scaffold

1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While often utilized as a fragment hit or intermediate, its intrinsic bioactivity profile is anchored in its ability to mimic the nicotinamide moiety of NAD+, making it a critical pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition and kinase hinge binding.[1]

This guide analyzes the molecule not merely as a chemical reagent, but as a validated starting point for Fragment-Based Drug Discovery (FBDD), detailing its mechanistic interactions, synthesis, and assay protocols.[1]

Physicochemical & Molecular Profile

Before assessing bioactivity, the physicochemical baseline must be established to understand its behavior in biological systems.[1]

| Property | Value | Relevance to Drug Discovery |

| CAS Number | 155868-67-0 | Unique identifier for procurement/database search.[1] |

| Molecular Formula | C₁₀H₁₀N₂O | Small fragment, high ligand efficiency potential.[1] |

| Molecular Weight | 174.20 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for membrane permeability without high non-specific binding.[1] |

| H-Bond Donors | 2 (Amide -NH₂) | Critical for active site engagement (e.g., Ser/Gly residues).[1] |

| H-Bond Acceptors | 1 (Amide C=O) | Key acceptor for backbone NH interactions.[1] |

| Topological Polar Surface Area | ~43 Ų | Suggests high blood-brain barrier (BBB) permeability potential.[1] |

Pharmacological Mechanisms & Target Landscape[1]

The bioactivity of 1-Methyl-1H-indole-5-carboxamide is driven by two primary mechanistic modes: Nicotinamide Mimicry and Hinge Region Binding .[1]

PARP-1 Inhibition (Primary Mode)

The 5-carboxamide moiety is isosteric with the amide group of nicotinamide.[1]

-

Mechanism: PARP-1 catalyzes the transfer of ADP-ribose from NAD+ to nuclear proteins.[1] The 1-Methyl-1H-indole-5-carboxamide scaffold competitively binds to the NAD+ pocket.[1]

-

Interaction Geometry: The amide oxygen accepts a hydrogen bond from the backbone Gly863, while the amide nitrogen donates a hydrogen bond to Ser904 (residue numbering may vary by crystal structure, but the triad interaction is conserved).

-

Role of N-Methylation: The 1-methyl group projects into the hydrophobic pocket, improving affinity over the unsubstituted indole by displacing water and increasing van der Waals contacts, while also blocking metabolic N-glucuronidation.[1]

Kinase Inhibition (Secondary Mode)[1]

-

Hinge Binding: In kinase targets (e.g., Haspin, BTK), the carboxamide group functions as a donor-acceptor motif interacting with the kinase hinge region.[1]

-

Selectivity: While the core fragment is promiscuous, it serves as a "molecular anchor."[1] Specificity is achieved by extending the amide nitrogen (N-substitution) to reach the solvent-exposed front pocket or the gatekeeper region.[1]

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the dual-binding modes of the scaffold.

Figure 1: Pharmacophore mapping of 1-Methyl-1H-indole-5-carboxamide showing critical structural features and their corresponding biological interactions.[1]

Experimental Protocols

To validate the bioactivity of this scaffold, precise synthesis and assay protocols are required.[1]

Chemical Synthesis: Optimized Amidation

Objective: Synthesize 1-Methyl-1H-indole-5-carboxamide from 1-methyl-1H-indole-5-carboxylic acid. Rationale: Direct amidation ensures high purity and avoids harsh conditions that might degrade the indole ring.[1]

Reagents:

-

Starting Material: 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9).[1][2][3]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][4]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Amine Source: Ammonium chloride (NH₄Cl) or Ammonia in Methanol (7N).[1]

-

Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Protocol:

-

Activation: Dissolve 1.0 eq of carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add 1.5 eq of DIPEA and stir for 5 minutes.

-

Coupling: Add 1.2 eq of HATU. Stir at room temperature (RT) for 15 minutes to form the active ester.

-

Amidation: Add 3.0 eq of NH₄Cl (or dropwise addition of 7N NH₃/MeOH).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 175.2).[1]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (DCM:MeOH gradient 0-5%).

Bioassay: PARP-1 Inhibition Screen (Fluorometric)

Objective: Determine the IC50 of the scaffold to establish a baseline for potency.[1] Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant Human PARP-1 Enzyme.[1]

-

Substrate: Biotinylated NAD+.[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[1]

-

Detection: Streptavidin-HRP + Chemiluminescent substrate.[1]

Workflow:

-

Preparation: Plate histones in a 96-well microplate overnight. Wash and block.[1]

-

Inhibitor Addition: Add 1-Methyl-1H-indole-5-carboxamide (serially diluted in DMSO, final DMSO <1%) to wells.

-

Enzyme Reaction: Add PARP-1 enzyme and Biotin-NAD+ cocktail. Incubate for 60 min at RT.

-

Quenching: Add Streptavidin-HRP. Incubate 30 min.

-

Detection: Add chemiluminescent substrate and read luminescence on a plate reader.

-

Analysis: Plot Log[Inhibitor] vs. Relative Luminescence to calculate IC50.

Visualization: Synthesis & Assay Workflow

Figure 2: Integrated workflow showing the chemical synthesis of the scaffold and its subsequent evaluation in a PARP-1 enzymatic assay.[1][5][6][7]

References

-

Chemical Identity & Properties

-

PARP Inhibition Context

-

Synthesis Methodology

-

Kinase Activity

-

Mubassir, M., et al. (2025). "Exploring the Versatile Pharmacological Potential of Indole Derivatives." Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]

- 3. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]

- 4. 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide () for sale [vulcanchem.com]

- 5. US20210177781A9 - Combination of a selective histone deacetylase 3 (hdac3) inhibitor and an immunotherapy agent for the treatment of cancer - Google Patents [patents.google.com]

- 6. centers.ibs.re.kr [centers.ibs.re.kr]

- 7. 1670-87-7|1H-indole-5-carboxamide|BLD Pharm [bldpharm.com]

1-Methyl-1H-indole-5-carboxamide: A Privileged Pharmacophore Scaffold

Technical Guide for Medicinal Chemists & Drug Developers

Part 1: Executive Technical Analysis

The 1-Methyl-1H-indole-5-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a robust molecular anchor, particularly in the design of Type I and Type II kinase inhibitors, GPCR ligands, and agents targeting mitotic regulators like Haspin.

Its utility is derived from three distinct structural advantages:

-

The Indole Core: Acts as a bioisostere for the purine ring of ATP, allowing it to occupy the hinge region of kinase domains.

-

The 1-Methyl Group: A critical modification that blocks the N1-position from metabolic conjugation (e.g., glucuronidation), improves lipophilicity (

), and enforces a specific binding orientation by eliminating a hydrogen bond donor that might otherwise incur a desolvation penalty. -

The 5-Carboxamide Vector: Provides a geometrically favorable exit vector. This position allows for the attachment of "tail" moieties that can reach into the solvent-exposed front pocket or deep hydrophobic back-pockets of enzymes, modulating selectivity and solubility.

Part 2: Medicinal Chemistry Profile & SAR

Structural-Activity Relationship (SAR) Logic

The efficacy of this scaffold relies on precise molecular interactions. Below is a breakdown of the pharmacophoric contributions:

| Moiety | Functionality | Mechanistic Role |

| Indole Ring | Engages in sandwich interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. | |

| 1-Methyl ( | Hydrophobic Shielding | Occupies small hydrophobic pockets (e.g., the "gatekeeper" region in some kinases). Prevents metabolic |

| 5-Carboxamide | H-Bond Network | The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen (if unsubstituted) or its substituent acts as a donor. This is the primary vector for library diversification. |

| C3-Position | Electrophilic Potential | Often unsubstituted, but can be functionalized (e.g., formylation) to introduce additional binding groups. |

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within a typical ATP-binding site (e.g., Haspin kinase).

Caption: Interaction map showing the dual role of the scaffold in binding affinity and metabolic protection.

Part 3: Synthetic Protocols

This section details the synthesis of the core scaffold and its derivatization.[1][2] These protocols are designed for high reproducibility and scalability.

Protocol A: De Novo Synthesis from Indole-5-carboxylic Acid

Objective: Synthesis of 1-Methyl-1H-indole-5-carboxamide.

Reagents:

-

Indole-5-carboxylic acid (CAS: 1670-87-7)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF), anhydrous

-

Ammonium Chloride (

), saturated solution

Step-by-Step Methodology:

-

Esterification (Protection):

-

Dissolve indole-5-carboxylic acid (1.0 eq) in Methanol (

). -

Add catalytic Sulfuric Acid (

). Reflux for 4 hours. -

Concentrate and neutralize to obtain Methyl indole-5-carboxylate .

-

Checkpoint: Verify formation by TLC (

change) or LC-MS.

-

-

N-Methylation (Critical Step):

-

Dissolve Methyl indole-5-carboxylate (1.0 eq) in anhydrous DMF under Argon atmosphere at 0°C.

-

Add NaH (1.2 eq) portion-wise. Allow gas evolution (

) to cease (approx. 30 mins). -

Add Methyl Iodide (1.1 eq) dropwise.

-

Stir at Room Temperature (RT) for 2 hours.

-

Quench: Pour reaction mixture into ice-cold saturated

. Extract with Ethyl Acetate ( -

Yield: Expect >90% yield of Methyl 1-methyl-1H-indole-5-carboxylate .

-

-

Amidation (Scaffold Completion):

-

Dissolve the methylated ester in a mixture of THF/Water (3:1).

-

Add Lithium Hydroxide (

, 3.0 eq) and stir at RT for 4 hours to hydrolyze to the acid. -

Acidify with 1M HCl to precipitate 1-Methyl-1H-indole-5-carboxylic acid .

-

Coupling: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins.

-

Add Ammonium Hydroxide (

) or a specific amine ( -

Stir for 12 hours. Purify via Flash Chromatography.

-

Synthetic Workflow Diagram

Caption: Step-wise synthetic route for the generation of the 1-Methyl-1H-indole-5-carboxamide scaffold.

Part 4: Case Study Applications

Haspin Kinase Inhibitors

Haspin is a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph) during mitosis. Inhibition of Haspin causes defects in chromosome alignment.

-

Application: Researchers have utilized the 1-methyl-1H-indole-5-carboxamide scaffold to create selective Haspin inhibitors.

-

Mechanism: The indole core mimics ATP. The 5-carboxamide extends to interact with the solvent front, while the 1-methyl group positions the molecule to avoid steric clash with the unique "gatekeeper" residues of Haspin.

-

Key Reference: Journal of Medicinal Chemistry studies highlight this scaffold's ability to achieve nanomolar potency against Haspin while maintaining selectivity over other kinases like CDK2.

Peptidoleukotriene Antagonists

Early medicinal chemistry efforts utilized substituted indole-5-carboxamides as antagonists for leukotriene receptors (e.g., LTD4).

-

Optimization: The 1-methyl group was found to significantly enhance oral bioavailability compared to the N-unsubstituted analogs, likely due to reduced polarity and prevention of rapid metabolic clearance.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical improvements conferred by the 1-Methyl modification on the indole-5-carboxamide core.

| Property | Indole-5-carboxamide (Unsubstituted) | 1-Methyl-1H-indole-5-carboxamide | Impact |

| cLogP | ~1.2 | ~1.8 | Increased lipophilicity aids membrane permeability. |

| H-Bond Donors | 2 (Indole NH, Amide NH) | 1 (Amide NH) | Reduced desolvation penalty upon binding. |

| Metabolic Stability | Low (N-Glucuronidation risk) | High | Blocks Phase II conjugation at N1 position. |

| Solubility | Moderate | Moderate-Low | Methylation decreases aqueous solubility; requires solubilizing tails on the amide. |

References

-

A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis and Experimental Protocols for Indole Derivatives. Source: Organic Syntheses URL:[Link]

Sources

Solubility Profile and Solvation Thermodynamics of 1-Methyl-1H-indole-5-carboxamide in Organic Solvents

Executive Summary

1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0) is a highly versatile heterocyclic building block widely utilized in modern drug discovery. It serves as a core scaffold in the development of targeted therapeutics, including selective Haspin kinase inhibitors and central nervous system (CNS) agents like monoamine oxidase B (MAO-B) inhibitors[1]. Understanding its solubility profile across various organic solvents is critical for optimizing synthetic workflows, designing in vitro bioassays, and guiding early-stage formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, a quantitative solubility profile, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality: The Role of N-Methylation

The solubility of an active pharmaceutical ingredient (API) or intermediate is dictated by the thermodynamic balance between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent interactions.

In 1-Methyl-1H-indole-5-carboxamide, the molecular architecture consists of a lipophilic indole core and a highly polar, hydrogen-bonding carboxamide group (–CONH₂) at the C5 position. The critical structural feature here is the methylation at the N1 position .

In unsubstituted 1H-indole-5-carboxamide, the N1–H acts as a strong hydrogen bond donor (HBD), participating in extensive intermolecular hydrogen-bonding networks that significantly increase crystal lattice energy. Alkylation (methylation) at this N1 position eliminates this specific HBD capacity. This targeted disruption lowers the melting point and reduces the lattice enthalpy, thereby enhancing the compound's solubility in moderately polar and aprotic organic solvents—a classic lead optimization strategy used to improve pharmacokinetic properties and membrane permeability[2].

Thermodynamic energy cycle for the solvation of 1-Methyl-1H-indole-5-carboxamide.

Quantitative Solubility Profile in Organic Solvents

The solubility of 1-Methyl-1H-indole-5-carboxamide varies drastically depending on the solvent's dielectric constant, dipole moment, and hydrogen bond acceptor (HBA) capabilities. The table below synthesizes the solubility profile based on the compound's physicochemical descriptors and empirical solvent interactions[3].

| Solvent | Polarity Index | H-Bonding Capacity | Estimated Solubility | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong HBA | Freely Soluble (>50 mg/mL) | DMSO's high dipole moment and strong HBA nature perfectly complement the HBD capacity of the –NH₂ group, while efficiently solvating the polarizable indole core. |

| N,N-Dimethylformamide (DMF) | 6.4 | Strong HBA | Freely Soluble (>30 mg/mL) | Similar to DMSO, DMF provides excellent solvation energy to overcome the carboxamide-driven crystal lattice. |

| Methanol (MeOH) | 5.1 | HBA / HBD | Soluble (10 - 20 mg/mL) | Protic solvent; forms dynamic H-bond networks with the carboxamide. Solubility is slightly limited by the hydrophobic N-methyl group. |

| Dichloromethane (DCM) | 3.1 | Weak | Sparingly Soluble (1 - 5 mg/mL) | Interacts favorably with the lipophilic N-methyl indole moiety via dispersion forces, but provides poor solvation for the polar carboxamide group. |

| Ethyl Acetate (EtOAc) | 4.4 | Moderate HBA | Slightly Soluble (<2 mg/mL) | Insufficient HBA strength to fully disrupt the strong intermolecular hydrogen bonds of the solid-state carboxamide dimers. |

| Hexane | 0.1 | None | Insoluble (<0.1 mg/mL) | Highly non-polar; completely incapable of breaking the electrostatic and hydrogen-bonding interactions of the crystal lattice. |

Experimental Methodology: Thermodynamic Solubility Profiling

To ensure rigorous scientific integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility (often done via solvent-shift methods) can result in supersaturation artifacts. The following protocol utilizes the Shake-Flask Method combined with HPLC-UV, featuring a self-validating equilibrium check.

Step-by-Step Protocol

-

Solid Dispensing: Weigh approximately 10 mg of 1-Methyl-1H-indole-5-carboxamide powder into a 2.0 mL light-resistant Eppendorf tube.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, MeOH). Ensure a visible excess of solid remains to guarantee saturation.

-

Equilibration (Self-Validating Step):

-

Incubate the suspension in a thermomixer at 25.0 ± 0.1 °C with constant agitation at 800 rpm.

-

Trustworthiness Check: Prepare duplicate samples. Harvest one at 24 hours and the second at 48 hours. If the concentration difference between the two timepoints is < 5%, true thermodynamic equilibrium is confirmed.

-

-

Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Supernatant Extraction: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute appropriately in the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the detector.

-

Quantification: Analyze via HPLC-UV (detection at ~254 nm, corresponding to the indole chromophore) against a pre-established 5-point calibration curve.

Workflow for thermodynamic solubility determination of 1-Methyl-1H-indole-5-carboxamide.

Applications in Drug Discovery and Formulation

The distinct solubility profile of 1-Methyl-1H-indole-5-carboxamide dictates its handling in the laboratory. For high-throughput screening (HTS) and in vitro bioassays, DMSO is the mandatory vehicle due to its ability to create highly concentrated stock solutions (up to 50 mM) without precipitation upon freeze-thaw cycles. However, when transitioning to in vivo models, the compound's poor aqueous and low-polarity solvent solubility necessitates advanced formulation strategies, such as the use of co-solvents (e.g., PEG400), lipid-based vehicles, or amorphous solid dispersions to ensure adequate bioavailability.

References

- Title: WO2024088351A1 - Compounds and uses thereof Source: Google Patents URL

- Source: PMC / National Institutes of Health (NIH)

- Title: Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Source: Optibrium URL

Sources

Application Note: Synthesis Protocols for 1-Methyl-1H-indole-5-carboxamide

Executive Summary & Strategic Rationale

1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0) is a highly versatile building block in modern medicinal chemistry. It is prominently featured in the development of selective kinase inhibitors, including novel Haspin inhibitors targeting tumor growth during the mitotic phase [1]. The N-methylated indole core provides excellent metabolic stability and lipophilicity, while the C5-carboxamide acts as a critical hydrogen-bond donor/acceptor pair for anchoring molecules within the ATP-binding pocket of kinases [1, 3].

This application note details a robust, field-proven methodology for synthesizing this compound, emphasizing chemoselectivity, scalability, and analytical validation.

Chemical Properties & Specifications

The following quantitative data summarizes the target compound's physicochemical properties to aid in analytical verification.

| Property | Specification |

| Compound Name | 1-Methyl-1H-indole-5-carboxamide |

| CAS Number | 155868-67-0 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Exact Mass | 174.0793 Da |

| SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)N |

| Expected LC-MS [M+H]⁺ | 175.08 m/z |

Retrosynthetic Analysis & Chemoselectivity Considerations

Expert Insight: The Pitfall of Direct Amide Alkylation A novice retrosynthetic approach might suggest the direct N-alkylation of 1H-indole-5-carboxamide using sodium hydride (NaH) and methyl iodide (MeI). However, bench-level experience dictates that this route is fundamentally flawed. The pKₐ of the indole NH is approximately 16.2, while the primary amide NH₂ protons have a pKₐ in the closely overlapping range of 15–17. Treating this substrate with a strong, non-nucleophilic base like NaH leads to indiscriminate deprotonation, resulting in an intractable mixture of N1-methylated, amide-N-methylated, and poly-methylated products.

The Field-Proven Solution: To ensure absolute chemoselectivity, the primary amide must be installed after the indole core is methylated. This is achieved via a three-step sequence:

-

N-Alkylation of an Ester Precursor: Methyl 1H-indole-5-carboxylate is deprotonated. The ester group lacks acidic protons, ensuring exclusive methylation at the N1 position.

-

Saponification: The methyl ester is hydrolyzed under mild basic conditions to yield 1-methyl-1H-indole-5-carboxylic acid.

-

Amidation: The highly stable carboxylic acid is activated and subjected to nucleophilic acyl substitution with an ammonia source to selectively yield the primary carboxamide [1].

Synthetic Workflow Visualization

Caption: Chemoselective three-step synthesis route for 1-methyl-1H-indole-5-carboxamide.

Detailed Experimental Methodologies

Protocol A: N-Alkylation of the Indole Core

-

Preparation: Flame-dry a 100 mL round-bottom flask and flush with inert nitrogen gas. Add methyl 1H-indole-5-carboxylate (1.0 eq, 10 mmol, 1.75 g) and anhydrous DMF (25 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg) in small portions.

-

Causality: The ice bath controls the exothermic deprotonation and prevents localized overheating, which can lead to oxidative degradation of the indole anion. Stir for 30 minutes until hydrogen gas evolution ceases.

-

-

Alkylation: Add methyl iodide (MeI, 1.5 eq, 15 mmol, 0.93 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

-

Quenching & Extraction: Quench the reaction by slowly adding cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Saponification to 1-Methyl-1H-indole-5-carboxylic acid

-

Reaction Setup: Dissolve the crude methyl 1-methyl-1H-indole-5-carboxylate in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v, 40 mL).

-

Causality: The addition of methanol ensures complete dissolution of the hydrophobic indole ester while maintaining the solubility of the inorganic base.

-

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq, 30 mmol, 1.26 g). Stir vigorously at RT for 12 hours. LiOH is preferred over NaOH as it is milder and highly soluble in the biphasic system, minimizing side reactions.

-

Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the carboxylic acid intermediate.

Protocol C: Amidation to the Final Target

(Note: For rapid library generation, researchers can bypass Protocols A and B by purchasing 1-methyl-1H-indole-5-carboxylic acid directly[CAS: 186129-25-9] [2]).

-

Activation: In a dried 50 mL flask, dissolve 1-methyl-1H-indole-5-carboxylic acid (1.0 eq, 5 mmol, 876 mg) in anhydrous DMF (15 mL). Add HATU (1.2 eq, 6 mmol, 2.28 g) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq, 30 mmol, 5.2 mL).

-

Intermediate Formation: Stir at RT for 15 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. DIPEA acts as a sterically hindered, non-nucleophilic base to facilitate this activation.

-

-

Amidation: Add solid ammonium chloride (NH₄Cl, 5.0 eq, 25 mmol, 1.34 g) to the activated mixture. Stir at RT for 4 hours.

-

Causality: To generate sufficient free ammonia in situ, an excess of DIPEA (6.0 eq) is required relative to the NH₄Cl (5.0 eq). One equivalent of DIPEA is consumed by the carboxylic acid, while the remainder liberates NH₃ gas from the hydrochloride salt, which subsequently attacks the OAt ester.

-

-

Workup: Dilute the mixture with water (40 mL) and extract with EtOAc (3 × 30 mL). Wash the organics with saturated NaHCO₃ (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

Analytical Validation & Checkpoints

A self-validating protocol requires rigorous analytical checkpoints to ensure structural integrity:

-

TLC Checkpoint: Following Protocol C, TLC (DCM:MeOH 95:5) should show complete consumption of the acid precursor (which streaks) and the appearance of a distinct, UV-active product spot (R_f ~0.4).

-

LC-MS Checkpoint: Electrospray ionization (ESI+) should reveal a dominant parent ion at m/z 175.08 [M+H]⁺ .

-

¹H NMR Checkpoint (DMSO-d₆): The spectrum must display a sharp singlet at ~3.85 ppm integrating to 3H (N-CH₃). Crucially, the formation of the primary amide is confirmed by the presence of two broad singlets between 7.0–8.0 ppm, representing the diastereotopic NH₂ protons restricted by the partial double-bond character of the C-N amide bond.

References

-

Vestuto, V., et al. "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 204056, Masilukast." PubChem, 2024.[Link]

Application Note: High-Yield Synthesis of 1-Methyl-1H-indole-5-carboxamide from Methyl Indole-5-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of privileged indole scaffolds for drug discovery (e.g., selective Haspin kinase inhibitors, P2X7 receptor antagonists).

Introduction & Mechanistic Rationale

Indole-5-carboxamides are highly valued pharmacophores in medicinal chemistry, frequently serving as core scaffolds in the development of targeted therapeutics such as selective Haspin inhibitors and P2X7 receptor antagonists .

When synthesizing 1-methyl-1H-indole-5-carboxamide from methyl indole-5-carboxylate, direct amidation (aminolysis) of the ester using ammonia is thermodynamically and kinetically unfavorable. The electron-rich indole nucleus donates electron density into the ester carbonyl via resonance, significantly diminishing its electrophilicity. Therefore, a robust, three-step sequence—comprising N-alkylation, saponification, and peptide-coupling-mediated amidation—is the industry standard to ensure high yields and operational scalability .

Causality Behind Experimental Choices (E-E-A-T)

-

Regioselective N-Methylation: The indole N-H proton is weakly acidic (pKa ~16.2). Deprotonation requires a strong base such as sodium hydride (NaH) to generate the highly nucleophilic indolide anion. Subsequent treatment with methyl iodide (MeI) in a polar aprotic solvent (DMF) drives the SN2 alkylation to near-quantitative conversion .

-

Ester Hydrolysis: Base-catalyzed saponification yields 1-methyl-1H-indole-5-carboxylic acid. This intermediate is a highly stable, lipophilic building block that allows for extensive structure-activity relationship (SAR) optimization . The reaction proceeds completely in a miscible co-solvent system under mild heating [[1]]([Link]).

-

Amidation via in situ Ammonia: Converting the carboxylic acid to a primary amide is achieved using HATU, a premier coupling reagent that forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester . Rather than using cumbersome and hazardous gaseous ammonia, ammonium chloride (NH4Cl) combined with an excess of N,N-diisopropylethylamine (DIPEA) safely generates ammonia in situ.

Synthetic Workflow

Caption: Three-step synthetic workflow for 1-methyl-1H-indole-5-carboxamide.

Quantitative Data Summary

| Reaction Step | Transformation | Key Reagents | Temp / Time | Typical Yield | Self-Validation (1H NMR / TLC) |

| Step 1 | N-Methylation | NaH, MeI, DMF | 0 °C → RT, 2 h | 95–98% | Appearance of N-CH3 singlet (~3.85 ppm) |

| Step 2 | Saponification | NaOH, MeOH/THF | 70 °C, 4 h | 90–95% | Disappearance of -OCH3 singlet (~3.90 ppm) |

| Step 3 | Amidation | HATU, NH4Cl, DIPEA | RT, 12 h | 80–88% | Appearance of primary amide NH2 (~7.1, 7.9 ppm) |

Step-by-Step Experimental Protocols

Step 1: Preparation of Methyl 1-methyl-1H-indole-5-carboxylate

-

Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve methyl indole-5-carboxylate (1.0 equiv, e.g., 10.0 mmol) in anhydrous DMF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly opaque.

-

Alkylation: Add methyl iodide (1.5 equiv) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water (5 × 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1): The N-methylated product is less polar (higher Rf) than the starting material. 1H NMR (CDCl3): Confirm the disappearance of the broad N-H peak (~8.5 ppm) and the appearance of a sharp singlet at ~3.85 ppm (3H, N-CH3).

Step 2: Preparation of 1-Methyl-1H-indole-5-carboxylic acid

-

Dissolution: Dissolve the crude methyl 1-methyl-1H-indole-5-carboxylate (1.0 equiv) in a 2:1 mixture of Methanol and THF (0.3 M concentration).

-

Hydrolysis: Add 1M aqueous NaOH (3.0 equiv). Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

-

Workup: Cool the reaction to room temperature. Remove the volatile organic solvents (MeOH/THF) under reduced pressure. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~3 using 1M HCl. A white precipitate will form. Filter the solid, wash with cold water, and dry thoroughly under high vacuum.

Self-Validation Checkpoint: TLC (DCM/MeOH 9:1 w/ 1% AcOH): The carboxylic acid will sit significantly lower on the plate compared to the ester. 1H NMR (DMSO-d6): Confirm the disappearance of the ester methoxy singlet (~3.90 ppm) and the appearance of a broad downfield singlet (>12.0 ppm) for the carboxylic acid -OH.

Step 3: Preparation of 1-Methyl-1H-indole-5-carboxamide

-

Activation: Dissolve 1-methyl-1H-indole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (4.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to fully generate the HOAt active ester.

-

Amidation: Add solid ammonium chloride (NH4Cl, 3.0 equiv) in one portion. The excess DIPEA will deprotonate the ammonium salt, generating ammonia gas in situ.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.

-

Workup: Dilute the reaction mixture with a large volume of ice-cold water (approx. 5 times the reaction volume). If the product precipitates cleanly, filter it and wash with water. Otherwise, extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via recrystallization or silica gel chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint: TLC (DCM/MeOH 9:1): The target amide is more polar than the ester but less polar than the free acid. 1H NMR (DMSO-d6): Confirm the appearance of two distinct broad singlets around ~7.1 ppm and ~7.9 ppm, corresponding to the primary amide NH2 protons (diastereotopic due to restricted C-N bond rotation).

References

-

A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. nih.gov (PMC). URL:[Link]

- Indole carboxamide derivatives as P2X7 receptor antagonists. google.com (Patents).

-

A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. pubs.acs.org. URL:[Link]

- Patent Application Publication: US 2015/0344425A1. googleapis.com (Patents).

Sources

Application Note: Optimization of Amidation Strategies for 1-Methyl-1H-Indole-5-Carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9) is a privileged scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors, MAO-B inhibitors, and GPCR ligands. Unlike the nucleophilic 3-position of the indole ring, the 5-position functions similarly to a benzoic acid derivative but retains the unique electronic properties of the bicyclic heteroaromatic system.

Key Challenges:

-

Solubility: The high melting point (221-223°C) and rigid planar structure often result in poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, NMP) or specific solvent mixtures.

-

Electronic Sensitivity: While the 1-methyl group prevents N-deprotonation, the electron-rich indole ring can be susceptible to electrophilic attack or polymerization under highly acidic conditions or with overly aggressive activation.

This guide details three distinct protocols optimized for different stages of drug development: HATU (Discovery/Library), T3P (Green/Process), and Acid Chloride (Hindered Amines).

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the scale of the reaction, the steric hindrance of the amine partner, and the downstream purification capabilities.

| Feature | HATU (Protocol A) | T3P (Protocol B) | Oxalyl Chloride (Protocol C) |

| Primary Use Case | Discovery / HTS Libraries | Process / Scale-up / Green Chem | Sterically Hindered Amines |

| Reactivity | Extremely High | Moderate to High | Aggressive |

| Solubility Requirement | DMF compatible | EtOAc or DMF compatible | DCM/DMF (Cat.) |

| Byproduct Removal | Difficult (Requires chromatography) | Easy (Water soluble wash) | Gas evolution (HCl, CO, CO2) |

| Racemization Risk * | Low (with HOAt/HOBt) | Very Low | Moderate (if heating required) |

| Cost | High | Moderate | Low |

*Note: Racemization refers to the chiral integrity of the amine partner, as the indole acid is achiral.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on experimental constraints.

Figure 1: Strategic decision tree for reagent selection based on scale, steric hindrance, and purification needs.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best for: Small-scale library synthesis (10 mg - 500 mg) where yield is paramount and chromatography is automated.

Mechanism: HATU generates a highly reactive OAt-active ester.[1][2] The 7-azabenzotriazole moiety provides an internal base effect (anchimeric assistance) that accelerates coupling faster than HBTU/EDC.

Materials:

-

Substrate: 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step:

-

Dissolution: In a dry vial, dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DMF. Note: DMF is preferred over DCM due to the poor solubility of the indole acid.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. The solution typically turns yellow/orange.

-

Coupling: Add the amine (1.1 – 1.5 equiv).

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.[2]

-

Workup: Dilute with EtOAc. Wash sequentially with saturated NH₄Cl (x2), saturated NaHCO₃ (x2), and brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography is usually required to remove the tetramethylurea byproduct and residual HOAt.

Protocol B: Process & Green Chemistry (T3P)

Best for: Scale-up (>1 g) and reactions where column chromatography is to be avoided. T3P (Propylphosphonic anhydride) yields water-soluble byproducts.[3]

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid.[4][3] The byproduct is a water-soluble phosphonic acid salt.[5]

Materials:

-

Substrate: 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (4.0 equiv)

-

Solvent: EtOAc or DMF/EtOAc mixture (if solubility is an issue).

Step-by-Step:

-

Slurry/Solution: Suspend the indole acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or DMF if the indole is insoluble).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often provides higher yields than TEA with T3P due to less steric clutter at the active center.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to control the exotherm, then warm to room temperature.

-

Reaction: Stir for 4–24 hours. If conversion is slow, mild heating (40-50°C) is well-tolerated by the T3P system.

-

Workup (The "Magic" Step): Add water. Separate layers. Wash the organic layer with 1M NaOH (to remove T3P byproducts and unreacted acid) and 1M HCl (to remove pyridine).

-

Isolation: Concentrate the organic layer. The product often crystallizes directly or is obtained as a clean foam.

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Non-nucleophilic anilines, sterically hindered secondary amines, or when coupling reagents fail.

Materials:

-

Substrate: 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)

-

Solvent: Anhydrous DCM (or THF if solubility requires)

Step-by-Step:

-

Activation: Suspend the indole acid in anhydrous DCM (0.2 M). Add catalytic DMF (essential for Vilsmeier-Haack type activation of the oxalyl chloride).

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO, CO₂, HCl) will be vigorous.

-

Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (forming the acid chloride).

-

Evaporation (Critical): Concentrate the reaction to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the residue in fresh anhydrous DCM.

-

Coupling: Add the amine (1.1 equiv) and a scavenger base (TEA or DIPEA, 2.0 equiv) at 0°C.

-

Workup: Standard aqueous extraction (NaHCO₃/Brine).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Conversion | Poor solubility of Indole-COOH | Switch solvent to DMF or NMP. Use Protocol A (HATU) or Protocol C (Acid Chloride). |

| Precipitation | Product crystallizing out | This is good! Filter the solid and wash with cold ether/water. It is likely pure product. |

| Dimerization | Double reaction (rare) | If the amine has two nucleophilic sites, use excess amine or slow addition of the activated acid to the amine. |

| Colored Impurities | Indole oxidation | Perform reactions under Nitrogen/Argon atmosphere. Avoid prolonged exposure to light. |

Visualization of T3P Activation Mechanism

T3P is highlighted here due to its increasing prevalence in pharmaceutical process chemistry.

Figure 2: Simplified mechanism of T3P activation, highlighting the generation of water-soluble byproducts.

References

-

BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

-

Sigma-Aldrich. Propylphosphonic anhydride (T3P) Product Information and Applications. Retrieved from